Enterobactin
Overview
Description
It is the strongest known siderophore, binding to ferric ions (Fe³⁺) with an affinity constant of approximately 10⁵² M⁻¹ . This compound plays a crucial role in iron acquisition for microbial systems, enabling bacteria to thrive even in iron-limited environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Enterobactin is synthesized through a series of enzymatic reactions starting from chorismic acid, an aromatic amino acid precursor . The process involves the conversion of chorismic acid to 2,3-dihydroxybenzoic acid (DHB) by enzymes EntA, EntB, and EntC. Subsequently, DHB is linked to L-serine through amide bonds catalyzed by EntD, EntE, EntF, and EntB. Three molecules of DHB-Ser undergo intermolecular cyclization to yield this compound .
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the biosynthetic pathway involving non-ribosomal peptide synthetases (NRPS) can be optimized for large-scale production. This involves genetic engineering of microbial strains to enhance the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Enterobactin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ferric this compound complexes.
Reduction: The ferric this compound complex can be reduced to release free iron.
Substitution: this compound can form conjugates with other molecules, such as antibiotics, to enhance their efficacy.
Common Reagents and Conditions:
Oxidation: Ferric chloride (FeCl₃) is commonly used to form ferric this compound.
Reduction: Reducing agents like ascorbic acid can be used to release iron from ferric this compound.
Substitution: Conjugation reactions often involve reagents like polyethylene glycol (PEG) linkers.
Major Products:
Ferric this compound: Formed through oxidation.
Free Iron and this compound: Released through reduction.
This compound Conjugates: Formed through substitution reactions.
Scientific Research Applications
Enterobactin has diverse applications in scientific research:
Chemistry: Used as a model compound for studying siderophore-mediated iron transport.
Biology: Plays a role in microbial iron acquisition and pathogenesis.
Industry: Potential applications in bioremediation and agriculture for iron supplementation.
Mechanism of Action
Enterobactin exerts its effects by binding ferric ions with high affinity, forming a stable ferric this compound complex. This complex is recognized and transported into bacterial cells via specific receptors such as FepA and IroN . Once inside the cell, the ferric ion is reduced to release free iron, which is then utilized for various cellular processes .
Comparison with Similar Compounds
Enterobactin is unique among siderophores due to its high affinity for ferric ions. Similar compounds include:
Ferrioxamine: A trihydroxamate siderophore produced by Gram-positive bacteria.
Azotochelin: A catecholate siderophore produced by Azotobacter vinelandii.
Myxochelin A: A catecholate siderophore produced by myxobacteria.
Compared to these siderophores, this compound’s high affinity for ferric ions and its cyclic trimer structure make it particularly effective in iron-limited environments .
Properties
IUPAC Name |
N-[(3S,7S,11S)-7,11-bis[(2,3-dihydroxybenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]-2,3-dihydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O15/c34-19-7-1-4-13(22(19)37)25(40)31-16-10-46-29(44)18(33-27(42)15-6-3-9-21(36)24(15)39)12-48-30(45)17(11-47-28(16)43)32-26(41)14-5-2-8-20(35)23(14)38/h1-9,16-18,34-39H,10-12H2,(H,31,40)(H,32,41)(H,33,42)/t16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERBHKJMVBATSJ-BZSNNMDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)OC[C@@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182617 | |
Record name | Enterobactin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
669.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28384-96-5, 9001-98-3 | |
Record name | Enterobactin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28384-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enterobactin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028384965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enterobactin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENTEROBACTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35C9R2N24F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Chymosin preparation, escherichia coli k-12 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032199 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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